

Theoretical conductivity and transparency of PV1115.

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Compound of Interest

Compound Name: PV1115

Cat. No.: B1679878

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Misconception in Terminology

Initial research indicates a misunderstanding regarding the nature of "**PV1115**." The query for its "theoretical conductivity and transparency" suggests it is perceived as a material, likely for use in electronics or optics. However, scientific literature identifies **PV1115** not as a material, but as a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a crucial enzyme in the DNA damage response pathway and a target for cancer therapy.[\[1\]](#)[\[2\]](#)

Therefore, properties such as electrical conductivity and optical transparency are not relevant to the function and application of **PV1115**. The pertinent data for this compound relate to its biochemical and pharmacological characteristics. This guide will proceed to detail the known scientific information regarding **PV1115** in its correct context as a Chk2 inhibitor.

Technical Overview of PV1115

PV1115 is a chemical compound designed to interact with and inhibit the function of the Chk2 enzyme.[\[1\]](#) Its development was motivated by the need for selective Chk2 inhibitors with improved cellular penetration compared to earlier compounds.[\[1\]](#)[\[2\]](#)

Biochemical Properties

The primary quantitative measure of a drug candidate's potency is its half-maximal inhibitory concentration (IC_{50}), which represents the concentration of the inhibitor required to reduce the

activity of a specific enzyme by 50%. For **PV1115**, this value is exceptionally low, indicating high potency.

Property	Value	Target Enzyme	Notes
IC ₅₀	0.14 nM	Chk2	Indicates high potency for Chk2.[1]
IC ₅₀	> 100 μM	Chk1	Demonstrates high selectivity for Chk2 over the related Chk1 kinase.[1]

Structural and Mechanistic Information

The interaction of **PV1115** with Chk2 has been elucidated through X-ray crystallography.[1][3] **PV1115** binds within the ATP-binding pocket of the Chk2 catalytic domain.[1] This binding is highly specific, and structural comparisons with the related kinase Chk1 reveal why **PV1115** is so selective. The presence of a bulkier amino acid residue (Tyrosine 86) in Chk1 would sterically hinder the binding of **PV1115**, whereas the corresponding residue in Chk2 (Leucine 303) allows for favorable binding.[1]

Experimental Protocols

The characterization of **PV1115** involves a range of biochemical and structural biology techniques. While specific, detailed protocols are proprietary to the research institutions that developed the compound, the general methodologies are standard in the field of drug discovery.

Protein Expression and Purification

The catalytic domain of human Chk2 is typically expressed in a host system, such as *E. coli*, and then purified using chromatography techniques to isolate the protein for use in subsequent assays and structural studies.[1]

In Vitro Kinase Assays

To determine the IC₅₀ values, researchers conduct in vitro kinase assays. These assays measure the enzymatic activity of Chk2 in the presence of varying concentrations of the inhibitor (**PV1115**). The activity is often monitored by quantifying the phosphorylation of a substrate peptide.

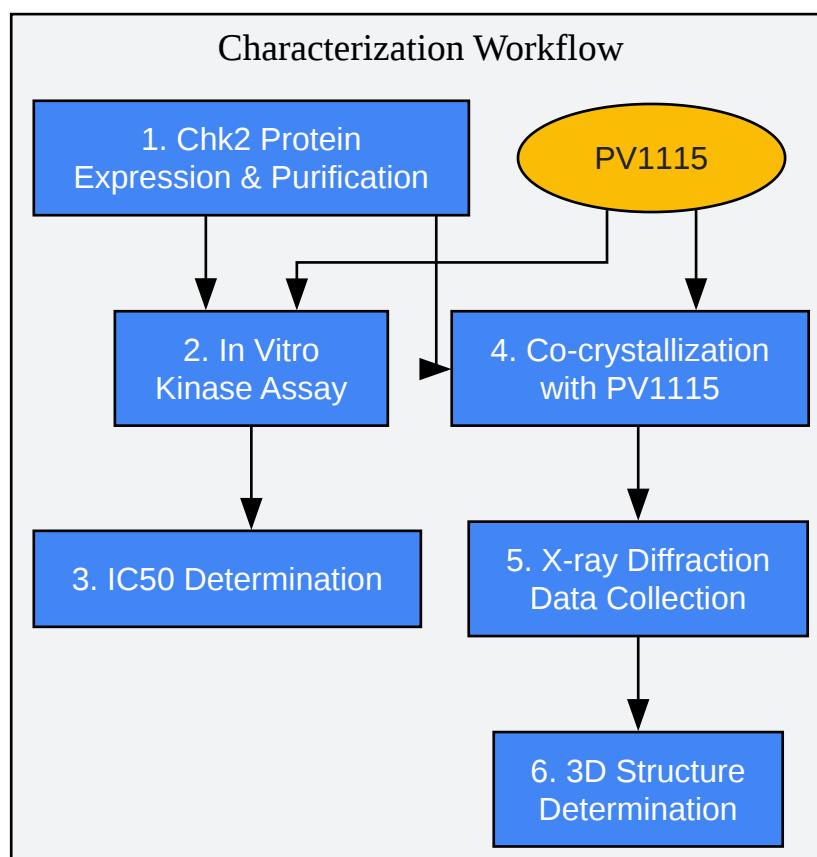
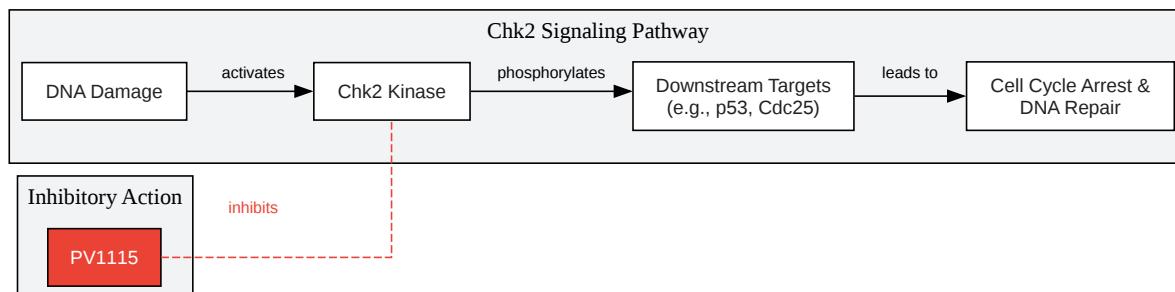
X-ray Crystallography

To understand the precise binding mechanism, co-crystals of the Chk2 protein in complex with **PV1115** are grown.^[1] These crystals are then exposed to X-rays, and the resulting diffraction pattern is used to calculate a three-dimensional model of the protein-inhibitor complex at atomic resolution.^{[1][3]}

Visualizations

Logical Relationship of PV1115 to Chk2 Inhibition

The following diagram illustrates the inhibitory action of **PV1115** on the Chk2 signaling pathway. In response to DNA damage, Chk2 is activated and phosphorylates downstream targets to initiate cell cycle arrest and DNA repair. **PV1115** blocks this process by binding to Chk2.



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